molecular formula C4H8FNO2 B13247865 Methyl 2-amino-3-fluoropropanoate

Methyl 2-amino-3-fluoropropanoate

Cat. No.: B13247865
M. Wt: 121.11 g/mol
InChI Key: OLIFNKLUADXGPD-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluoropropanoate is an organic compound with the molecular formula C4H8FNO2 It is a derivative of propanoic acid, where a fluorine atom is substituted at the third carbon, and an amino group is attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-fluoropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with fluoramine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-fluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Methyl 2-amino-3-fluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-amino-3-fluoropropanoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-chloropropanoate
  • Methyl 2-amino-3-bromopropanoate
  • Methyl 2-amino-3-iodopropanoate

Uniqueness

Methyl 2-amino-3-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous.

Biological Activity

Methyl 2-amino-3-fluoropropanoate, also known as methyl (2R)-3-amino-2-fluoropropanoate, is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5_5H10_10FNO\ and a molecular weight of approximately 121.11 g/mol. The presence of a fluorine atom and an amino group contributes to its reactivity and biological interactions. The compound features a chiral center at the second carbon, which may influence its biological activity due to stereospecific interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interactions : The compound has been shown to interact with various enzymes, potentially acting as a substrate or inhibitor. The fluorine atom enhances its binding affinity to certain receptors and enzymes, influencing metabolic pathways and biochemical reactions.
  • Hydrogen Bonding : The amino group allows for the formation of hydrogen bonds with biological molecules, which can affect various biochemical pathways. This property makes it a valuable tool for investigating molecular mechanisms in health and disease contexts.
  • Lipophilicity : The introduction of fluorine may enhance the compound's lipophilicity, impacting its bioavailability and distribution within biological systems. This characteristic is crucial for the compound's pharmacokinetics and therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl 2-fluoropropionateLacks amino group; primarily used in organic synthesisLimited biological interactions
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoateContains a phenyl group; utilized in medicinal chemistryEnhanced receptor binding due to phenyl group
3-Fluoro-L-alanine methyl esterChloride presence; studied for protein synthesisDifferent reactivity profile due to chlorine
(3-Amino-2-fluoropropyl)(methyl)phosphinic acidPhosphinic acid functionality; explored for gastroesophageal reflux disease treatmentUnique mechanism involving phosphinic acid

This table highlights how this compound's combination of functional groups may confer distinct properties relevant to chemical reactivity and biological interactions.

Pharmacological Research

Research has indicated that this compound exhibits significant potential in pharmacological applications. One study focused on its role in modulating enzyme activity related to metabolic disorders. The findings suggested that the compound could inhibit certain enzymes involved in amino acid metabolism, thereby influencing overall metabolic pathways.

Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of this compound. Preliminary studies demonstrated that the compound could inhibit the growth of various bacterial strains through its interaction with bacterial enzymes essential for cell wall synthesis. This activity was attributed to its ability to form stable complexes with these enzymes, leading to disrupted bacterial function.

Properties

IUPAC Name

methyl 2-amino-3-fluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIFNKLUADXGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CF)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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